![molecular formula C21H21N3O3S B2739641 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate CAS No. 941958-85-6](/img/structure/B2739641.png)
2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate
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Description
2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzo[d]thiazole derivatives and has been found to exhibit various biological activities, making it a promising candidate for drug development.
Scientific Research Applications
Antioxidant and Enzyme Inhibitory Activity
Compounds derived from 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl structures have been synthesized and evaluated for their antioxidant activities and glucosidase inhibitory potential. For example, benzimidazole derivatives containing a piperazine or morpholine skeleton demonstrated significant in vitro antioxidant activities and α-glucosidase inhibitory potential, outperforming standard inhibitors in some cases (Özil, Baltaş, & Parlak, 2018).
Crystal Structure Analysis
The crystal structure and molecular conformation of related compounds have been studied to understand their chemical behavior and potential interactions. For instance, the crystal structure of a benzimidazole derivative was analyzed, providing insight into its conformation and potential as a drug candidate (Özbey, Kuş, & Göker, 2001).
Synthesis and Biological Evaluation
Derivatives have been synthesized and assessed for their biological activities, including antimicrobial and antifungal effects. The preparation and evaluation of such compounds highlight their potential in developing new therapeutic agents (Patel & Agravat, 2007).
Spectroscopic and Structural Characterization
Studies involving the spectroscopic characterization and X-ray crystallography of benzothiazole derivatives reveal detailed information about their molecular structure, aiding in the design of more effective compounds (Al-Harthy et al., 2019).
Development of Novel Anticancer Agents
Research into benzothiazole derivatives has led to the discovery of compounds with promising anticancer properties. These findings underscore the potential of such derivatives in cancer therapy and the importance of structural modifications to enhance their efficacy (Bolakatti et al., 2020).
properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-acetylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14(25)15-3-5-16(6-4-15)20(26)27-17-7-8-18-19(13-17)28-21(22-18)24-11-9-23(2)10-12-24/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUUBSUODJLFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate |
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